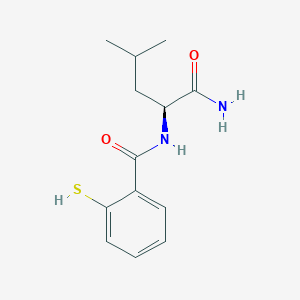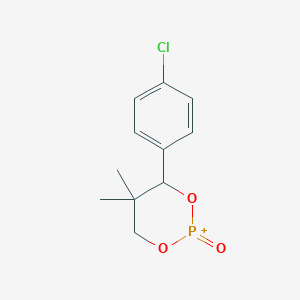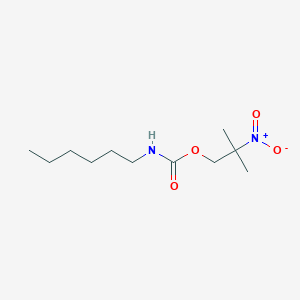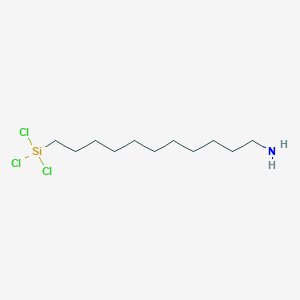
N-(2-Mercaptobenzoyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Mercaptobenzoyl)-L-leucine is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a mercaptobenzoyl group attached to the amino acid L-leucine. The mercaptobenzoyl group contains a thiol (-SH) group, which imparts distinct reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptobenzoyl)-L-leucine typically involves the condensation of 2-mercaptobenzoyl chloride with L-leucine. This reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Mercaptobenzoyl)-L-leucine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiol-containing compounds.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
N-(2-Mercaptobenzoyl)-L-leucine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-Mercaptobenzoyl)-L-leucine involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This compound can inhibit enzymes by binding to their active sites and blocking substrate access. The pathways involved include the disruption of disulfide bonds and the formation of stable thioether linkages .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Mercaptobenzoyl)-glycine
- N-(2-Mercaptobenzoyl)-alanine
- N-(2-Mercaptobenzoyl)-valine
Uniqueness
N-(2-Mercaptobenzoyl)-L-leucine is unique due to the presence of the leucine moiety, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs. The leucine side chain can influence the binding affinity and specificity of the compound towards its molecular targets .
Propiedades
Número CAS |
824938-52-5 |
|---|---|
Fórmula molecular |
C13H18N2O2S |
Peso molecular |
266.36 g/mol |
Nombre IUPAC |
N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C13H18N2O2S/c1-8(2)7-10(12(14)16)15-13(17)9-5-3-4-6-11(9)18/h3-6,8,10,18H,7H2,1-2H3,(H2,14,16)(H,15,17)/t10-/m0/s1 |
Clave InChI |
OOAHVPGYSPSYLR-JTQLQIEISA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)C1=CC=CC=C1S |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4,5-Dimethoxy-2-[(prop-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B14230334.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)
![1-(4-Hydroxy-1-methyl-3-phenylpyrrolo[1,2-a]quinoxalin-2-yl)ethanone](/img/structure/B14230361.png)





